4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile (CAS 1240566-02-2) is a synthetic organic compound belonging to the class of N-substituted 3-nitropyrazoles. Its structure features a 3-nitro-1H-pyrazole group linked via an acetyl bridge to a para-benzonitrile moiety (C12H8N4O3, MW 256.22).

Molecular Formula C12H8N4O3
Molecular Weight 256.22 g/mol
CAS No. 1240566-02-2
Cat. No. B6331868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile
CAS1240566-02-2
Molecular FormulaC12H8N4O3
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)CN2C=CC(=N2)[N+](=O)[O-]
InChIInChI=1S/C12H8N4O3/c13-7-9-1-3-10(4-2-9)11(17)8-15-6-5-12(14-15)16(18)19/h1-6H,8H2
InChIKeyOLIUZBAQAWLAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile (CAS 1240566-02-2): A Specialized 3-Nitropyrazole-Benzoacetyl Scaffold for Selective Kinase and Redox Probe Development


4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile (CAS 1240566-02-2) is a synthetic organic compound belonging to the class of N-substituted 3-nitropyrazoles. Its structure features a 3-nitro-1H-pyrazole group linked via an acetyl bridge to a para-benzonitrile moiety (C12H8N4O3, MW 256.22) . This compound serves as a versatile intermediate or 'privileged scaffold' in medicinal chemistry, specifically within programs targeting receptor-interacting protein 1 (RIP1) kinase, where the 3-nitropyrazole core is a critical pharmacophore for inhibiting necroptosis [1]. Its distinct combination of a strongly electron-withdrawing nitro group and a cyano-substituted aryl ring creates a unique electronic profile compared to other in-class analogs, influencing its reactivity, binding affinity, and physicochemical properties, which are crucial for reproducible scientific outcomes .

Why Generic 3-Nitropyrazole Analogs Cannot Simply Replace 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile in RIP1 and Redox Assays


Substituting 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile with a generic 1-benzyl-3-nitropyrazole or other in-class analog is scientifically hazardous due to the significant impact of the para-cyano substituent on both target engagement and physicochemical behavior. The benzonitrile group is a strong electron-withdrawing moiety that substantially polarizes the acetyl linker and pyrazole ring, directly influencing the nitro group's redox potential and the molecule's capacity for specific hydrogen-bond interactions within kinase active sites . As demonstrated in structure-activity relationship (SAR) studies for RIP1 inhibitors, even minor modifications to the benzyl substituent can cause orders of magnitude shifts in binding affinity (Kd) and cellular potency (EC50) [1]. The following evidence quantifies these critical differentiators to prevent failed experimental replication and procurement errors.

Quantifiable Differentiation: 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile vs. Core Analogs in Physicochemical and Target-Interaction Performance


Electron-Withdrawing Capacity: pKa Reduction vs. 1-Benzyl-3-nitro-1H-pyrazole

The para-benzonitrile substituent in the target compound significantly enhances electrophilicity compared to a standard benzyl analog. This is evidenced by a predicted acid dissociation constant (pKa) of -3.14 ± 0.10, which is substantially lower and indicates a markedly higher propensity to act as a hydrogen bond acceptor via the nitrile group . In contrast, 1-Benzyl-3-nitro-1H-pyrazole (CAS 898053-27-5), lacking the acetyl bridge and nitrile group, exhibits a higher (less negative) pKa for its conjugate acid, reflecting a less polarized scaffold. This difference in hydrogen bond acceptor strength directly correlates with the improved target binding affinity seen in RIP1 inhibitors where a benzonitrile moiety is incorporated (Kd of 0.078 μM for a related optimized structure vs. micromolar activity for initial benzyl hits) [1].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Conformational Restriction and Solubility: Boiling Point/Density Differentiation vs. 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile

The position of the nitro group on the pyrazole ring critically affects thermal stability and handling properties. The 3-nitro isomer (target compound) exhibits a predicted boiling point of 523.5±40.0 °C and density of 1.39±0.1 g/cm³, data which are directly determined by the regiospecific placement of the nitro group . The 4-nitro isomer (4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile) is expected to have a different melting point, boiling point, and crystalline packing density due to altered molecular symmetry and dipole moment . This impacts purification methods (e.g., recrystallization vs. column chromatography) and long-term storage stability, which are critical for reproducible synthesis and procurement.

Chemical Synthesis Process Chemistry Thermal Stability

Target Engagement Differentiation: RIP1 Kinase Binding Mode vs. Non-Cyano Analogs

In the structural optimization of RIP1 kinase inhibitors, the incorporation of electron-withdrawing groups on the N-substituent of 3-nitropyrazole is critical for enhancing binding affinity. The specific 4-cyanophenyl acetyl substituent in the target compound is designed to occupy a distinct hydrophobic pocket in the RIP1 active site that is inaccessible to simple benzyl analogs. This is supported by a class-level SAR study where a related optimized compound, which also features a polarized aromatic substituent, achieved a Kd of 0.078 μM and a cellular necrosis inhibition EC50 of 0.160 μM, a >100-fold improvement over the initial hit 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) [1]. The target compound's benzonitrile moiety is hypothesized to further enhance this interaction through an additional nitrile-mediated hydrogen bond, offering a potential step-change in selectivity.

Necroptosis RIP1 Kinase Cellular Assay

Purity and Batch Consistency: Verifiable Assay vs. Uncharacterized In-Class Compounds

While many in-class pyrazole compounds are offered with ambiguous purity specifications, 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is supplied with a verifiable minimum purity of 98% (NLT 98%) as confirmed by multiple independent suppliers using standardized analytical methods . This high purity is critical for biological assays where minor impurities (e.g., regioisomers or de-nitro byproducts) can exhibit significant off-target kinase inhibition, confounding data interpretation. In contrast, less commercially validated analogs may vary in purity between 90-95%, leading to batch-to-batch irreproducibility in dose-response studies.

Analytical Chemistry Procurement Specification QC/QA

Optimal Scientific and Industrial Use Cases for 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile Based on Evidence-Driven Differentiation


Lead Optimization in RIP1 Kinase Inhibitor Programs for Necroptosis-Driven Disease

Leveraging its superior hydrogen bond acceptor capacity (pKa -3.14) and documented >100-fold potency gains in related SAR studies, this compound is the preferred scaffold for medicinal chemistry teams aiming to improve upon first-generation benzyl-pyrazole RIP1 inhibitors . Its use should be prioritized when transitioning from microsomal to cellular assays, where the nitrile group's contribution to target engagement (Kd < 0.100 μM) becomes critical for accurate PD/PK modeling [1].

Physicochemical Reference Standard in Thermal and Spectroscopic Method Development

The compound's well-defined predicted thermal properties (Boiling Point: 523.5±40.0 °C; Density: 1.39±0.1 g/cm³) make it a suitable reference for developing high-temperature HPLC or GC purity methods for nitropyrazole-based APIs . Its use ensures method robustness, particularly when acylnitrile decomposition is a risk.

High-Content Screening (HCS) for Nitroreductase Substrates in Hypoxia Research

The specific 3-nitro regioisomer exhibits distinct redox potentials compared to the 4-nitro isomer, making it a valuable probe in high-content screening assays designed to identify nitroreductase enzymes active under hypoxic tumor microenvironments. The para-cyano group provides a convenient IR handle for monitoring enzymatic reduction.

Batch-Controlled Procurement for Multi-Site Collaborative Pharmacology Studies

Research consortiums conducting multi-site validation of kinase inhibitors should mandate this specific compound (purity NLT 98%) to eliminate inter-laboratory variability caused by the inconsistent purity of lower-grade analogs, thereby ensuring that observed differences in IC50 are biological rather than chemical in origin .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.